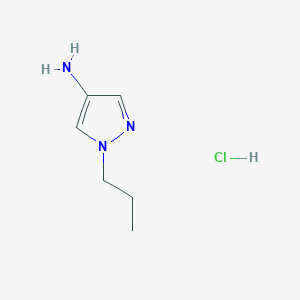

1-propyl-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-2-3-9-5-6(7)4-8-9;/h4-5H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKOSZRTFFCROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-83-7 | |

| Record name | 1H-Pyrazol-4-amine, 1-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrazole Scaffold

An In-depth Technical Guide to the Synthesis of 1-Propyl-1H-pyrazol-4-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an invaluable component in designing molecules that interact with biological targets. Specifically, 1-substituted-4-aminopyrazoles are crucial building blocks for a range of pharmaceutically active compounds, including kinase inhibitors used in oncology. This guide provides a detailed, field-proven methodology for the synthesis of a key intermediate, this compound, moving from foundational principles to a step-by-step, validated protocol.

Retrosynthetic Strategy: A Logical Deconstruction

The synthesis of this compound is most effectively approached through a two-step sequence starting from a commercially available precursor. The core logic involves installing the N1-propyl group and then converting a nitro group at the C4 position into the desired amine. The final step is a standard salt formation.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Key Intermediate: 1-Propyl-4-nitropyrazole

The foundational step in this synthesis is the regioselective alkylation of 4-nitropyrazole. Pyrazole has two nitrogen atoms, but the presence of the electron-withdrawing nitro group at the C4 position significantly influences the acidity of the N-H proton, facilitating its removal by a suitable base.

Causality of Experimental Design: N-Alkylation

The choice of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF) is critical. NaH is a non-nucleophilic base that irreversibly deprotonates the pyrazole, forming the corresponding sodium salt. This in situ formation of the pyrazole anion creates a potent nucleophile. The subsequent addition of an alkylating agent, 1-bromopropane, proceeds via a standard SN2 reaction to yield the desired N1-propylated product. Using an aprotic solvent prevents the solvation of the anion, maintaining its high nucleophilicity, and avoids side reactions that could occur with protic solvents.

Experimental Protocol: N-propylation of 4-Nitropyrazole

-

Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 4-nitropyrazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.

-

Base Addition: Cool the resulting solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become homogeneous as the sodium salt of 4-nitropyrazole forms.

-

Alkylation: Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by silica gel column chromatography to yield 1-propyl-4-nitropyrazole as a solid.

Data Presentation: Reagents for N-Alkylation

| Reagent | Molar Eq. | Purpose |

| 4-Nitropyrazole | 1.0 | Starting Material |

| Sodium Hydride (60%) | 1.2 | Base |

| 1-Bromopropane | 1.1 | Alkylating Agent |

| Anhydrous DMF | - | Solvent |

| Sat. aq. NH₄Cl | - | Quenching Agent |

| Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Washing Agent |

Part 2: Reduction of 1-Propyl-4-nitropyrazole to the Amine

The conversion of the nitro group to an amine is a pivotal transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the simplicity of product isolation.[1]

Causality of Experimental Design: Catalytic Hydrogenation

Palladium on carbon (Pd/C) is a highly effective and robust catalyst for the reduction of aromatic nitro groups. The reaction can be performed using hydrogen gas, but for enhanced safety and convenience on a lab scale, transfer hydrogenation using a hydrogen donor like ammonium formate is an excellent alternative.[2] In this process, the ammonium formate decomposes in situ on the catalyst surface to provide hydrogen, which then reduces the nitro group. Methanol is an ideal solvent as it readily dissolves the starting material and the ammonium formate, and it is inert under the reaction conditions.

Experimental Protocol: Reduction of the Nitro Group

-

Reaction Setup: In a round-bottom flask, dissolve 1-propyl-4-nitropyrazole (1.0 eq) in methanol.

-

Catalyst Addition: To this solution, add ammonium formate (5.0 eq) followed by 10% Palladium on carbon (10% w/w of the starting material).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

-

Reaction Progression: Maintain the reflux for 2-4 hours. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material.

-

Catalyst Removal: After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with methanol during and after filtration.

-

Solvent Removal: Rinse the filter cake with additional methanol. Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Purification: The resulting residue is dissolved in ethyl acetate and washed with water to remove any remaining salts. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude 1-propyl-1H-pyrazol-4-amine as an oil or low-melting solid. This material is often of sufficient purity for the next step.

Part 3: Final Step: Formation of the Hydrochloride Salt

For ease of handling, purification, and storage, the free amine is converted to its hydrochloride salt. The salt is typically a stable, crystalline solid, which is ideal for pharmaceutical development.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the crude 1-propyl-1H-pyrazol-4-amine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Acidification: To this solution, add a solution of hydrochloric acid in ether (e.g., 2.0 M solution) or isopropanol dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any non-salt impurities, and dry under vacuum.

-

Characterization: The final product, this compound, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Overall Synthetic Workflow Diagram

Caption: Complete workflow for the synthesis.

Conclusion and Forward Look

The described three-part synthesis represents a robust, scalable, and reliable method for producing high-purity this compound. The strategy relies on well-understood, high-yielding chemical transformations, starting from readily available materials. The rationale behind each step, from the choice of base in the alkylation to the use of transfer hydrogenation for the reduction, is grounded in established principles of organic chemistry to maximize yield and purity while ensuring operational simplicity. This intermediate serves as a valuable starting point for the synthesis of more complex, biologically active molecules, underscoring the importance of mastering its preparation.

References

-

Krasavin, M. (2015). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]

-

Hill, G. B., & Mortlock, A. A. (2007). Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. Synfacts. Available at: [Link]

-

Al-Zaydi, K. M. (2009). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Available at: [Link]

-

Shevelev, S. A., et al. (1993). Nitropyrazoles. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. Available at: [Link]

-

Zhang, J., et al. (2013). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. Available at: [Link]

-

PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Available at: [Link]

- Google Patents. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.

Sources

An In-depth Technical Guide to 1-propyl-1H-pyrazol-4-amine Hydrochloride: Properties, Characterization, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-propyl-1H-pyrazol-4-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in published literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed projection of its chemical and physical properties, a plausible synthetic route, and standard protocols for its characterization. The guide is intended to serve as a foundational resource for researchers, enabling them to anticipate the compound's behavior, design experiments, and explore its potential applications, particularly in drug discovery where the 4-aminopyrazole scaffold is a recognized privileged structure.[1][2][3][4][5]

Introduction: The Significance of the 4-Aminopyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] This nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[7] The metabolic stability and versatile reactivity of the pyrazole ring make it a favored scaffold in drug design.[2]

Specifically, aminopyrazoles are crucial building blocks for a wide array of biologically active molecules.[3][4][5] The position of the amino group on the pyrazole ring—positions 3, 4, or 5—imparts distinct chemical and pharmacological properties.[3][5] While 3- and 5-aminopyrazoles are extensively studied as kinase inhibitors and anti-infective agents, 4-aminopyrazoles have garnered attention for applications including anticonvulsant and antioxidant activities.[3][8] The hydrochloride salt form, as is the case with the title compound, is frequently employed to enhance the solubility and stability of amine-containing active pharmaceutical ingredients.

This compound belongs to this important class of compounds. The N-propyl group provides lipophilicity, which can be critical for modulating pharmacokinetic properties. Understanding the fundamental chemical characteristics of this molecule is the first step toward unlocking its potential in synthetic and medicinal applications.

Physicochemical and Structural Properties

Based on its structure and data from commercial suppliers, the core properties of this compound can be summarized. It is important to note that some properties like melting point and specific solubility values are not publicly available and would require experimental determination.

| Property | Value / Predicted Value | Source |

| IUPAC Name | 1-propyl-1H-pyrazol-4-amine;hydrochloride | N/A |

| Molecular Formula | C₆H₁₂ClN₃ | [9][10] |

| Molecular Weight | 161.63 g/mol | [9][10] |

| CAS Number | 1390654-83-7 | [10] |

| Appearance | Solid (predicted) | |

| SMILES String | Cl.CCCn1cc(N)cn1 | |

| InChI Key | HEKOSZRTFFCROP-UHFFFAOYSA-N | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [6] |

| Stability | The pyrazole ring is generally stable to oxidation and reduction, though catalytic hydrogenation can reduce the ring.[6] Amine hydrochlorides are stable salts but will react with strong bases to yield the free amine. | N/A |

Proposed Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Step 1: Propylation of Pyrazole. Reaction of pyrazole with a propyl halide (e.g., 1-bromopropane) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield 1-propyl-1H-pyrazole.

Step 2: Nitration. Nitration of 1-propyl-1H-pyrazole at the C4 position using a standard nitrating agent (e.g., nitric acid in sulfuric acid). The C4 position is susceptible to electrophilic attack.[13] This step yields 4-nitro-1-propyl-1H-pyrazole.

Step 3: Reduction. Reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or using a reducing agent like tin(II) chloride in concentrated hydrochloric acid.[12] The latter method has the advantage of directly producing the desired hydrochloride salt.

Step 4: Isolation. The final product, this compound, can be isolated from the reaction mixture by filtration or solvent evaporation and purified by recrystallization.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization Protocol

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following standard analytical techniques are recommended. The expected results are predicted based on the known spectral properties of the pyrazole scaffold and its derivatives.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt form).

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Expected Signals:

-

A triplet corresponding to the terminal methyl group (-CH₃) of the propyl chain (approx. 0.9 ppm).

-

A sextet for the methylene group adjacent to the methyl group (-CH₂-CH₃) (approx. 1.8 ppm).

-

A triplet for the methylene group attached to the pyrazole nitrogen (N-CH₂-) (approx. 4.0 ppm).

-

Two singlets in the aromatic region for the two pyrazole ring protons (H3 and H5) (approx. 7.5-8.0 ppm).

-

A broad singlet for the amine/ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Expected Signals:

-

Three signals in the aliphatic region for the three distinct carbons of the propyl group.

-

Three signals in the aromatic/heteroaromatic region for the pyrazole ring carbons (C3, C4, C5). The C4 carbon, attached to the amino group, will be significantly shielded compared to C3 and C5.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare a sample using an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet.

-

Spectrum Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the propyl group and peaks just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazole ring.

-

N-H Bending: A peak around 1600-1500 cm⁻¹ for the N-H bending of the ammonium group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Analysis: Use an electrospray ionization (ESI) source in positive ion mode.

-

Expected Result:

-

The primary ion observed should be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₆H₁₁N₃ plus a proton. The expected m/z would be approximately 126.10.

-

Caption: Standard workflow for the characterization of a synthesized chemical entity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for aminopyrazole derivatives and amine hydrochlorides should be followed. These compounds are typically classified as irritants.

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool place.

-

Conclusion and Future Outlook

This compound is a molecule built upon a privileged scaffold with significant potential in drug discovery and materials science. This guide provides a robust, scientifically grounded framework for its synthesis and characterization. By outlining its predicted properties and providing detailed analytical protocols, it serves as a valuable tool for researchers. Future experimental work should focus on validating the proposed synthesis, fully characterizing the compound to confirm these predictions, and exploring its biological activity in relevant assays. The continued investigation into substituted aminopyrazoles is a promising avenue for the development of novel therapeutics.[2][7]

References

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Chen, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Retrieved January 18, 2026, from [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Giorno, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved January 18, 2026, from [Link]

-

The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Organic and Medicinal Chemistry International Journal. Retrieved January 18, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules. Retrieved January 18, 2026, from [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems. Retrieved January 18, 2026, from [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). Organic Letters. Retrieved January 18, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules. Retrieved January 18, 2026, from [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology. Retrieved January 18, 2026, from [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). Molecules. Retrieved January 18, 2026, from [Link]

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

3-Aminopyrazole. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (2010). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. (2024). ChemRxiv. Retrieved January 18, 2026, from [Link]

-

1H-pyrazole-4-carboxylic acid, 3-[[[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino]carbonyl]-1-methyl-. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

3-Aminopyrazole. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Retrieved January 18, 2026, from [Link]

- Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. (2013). Google Patents.

-

INFRARED REFERENCE SPECTRA. (n.d.). PMDA. Retrieved January 18, 2026, from [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (2023). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

N-methyl-1-propyl-1H-pyrazol-4-amine hydrochloride. (n.d.). AA Blocks. Retrieved January 18, 2026, from [Link]

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1-Propyl-1H-pyrazol-4-amine | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Propylpyrazol-4-aMine HCl | 1390654-83-7 [amp.chemicalbook.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 14. mdpi.com [mdpi.com]

- 15. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-propyl-1H-pyrazol-4-amine hydrochloride (CAS No: 1390654-83-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide focuses on a specific, yet increasingly important derivative: 1-propyl-1H-pyrazol-4-amine hydrochloride. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive technical narrative that elucidates the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by verifiable references. This document is structured to empower researchers with the foundational knowledge required to effectively utilize this molecule in their discovery and development endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted aminopyrazole derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many biological and chemical applications.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1390654-83-7 |

| Molecular Formula | C₆H₁₂ClN₃ |

| Molecular Weight | 161.63 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [3] |

| InChI | 1S/C6H11N3.ClH/c1-2-3-9-5-6(7)4-8-9;/h4-5H,2-3,7H2,1H3;1H | [3] |

| SMILES | Cl.CCCn1cc(N)cn1 | [3] |

digraph "1-propyl-1H-pyrazol-4-amine_hydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; N_propyl [label="N", pos="1.3,0.75!"]; C_propyl1 [label="CH2", pos="2.6,1.5!"]; C_propyl2 [label="CH2", pos="3.9,0.75!"]; C_propyl3 [label="CH3", pos="5.2,1.5!"]; N_amino [label="NH2", pos="0,-3!"]; HCL [label="· HCl", pos="2.5,-2!"];

// Bonds edge [len=1.5]; N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- N_propyl; N_propyl -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; C4 -- N_amino;

}

Figure 1: Structure of this compound.

Section 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

A plausible and efficient route commences with the commercially available 4-nitropyrazole. This approach is advantageous as it avoids the use of potentially explosive precursors sometimes employed in pyrazole synthesis.[4][5]

Figure 2: Proposed synthetic workflow.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation of 4-Nitropyrazole to yield 1-Propyl-4-nitropyrazole

-

Rationale: The N-H proton of the pyrazole ring is acidic and can be deprotonated by a suitable base to form a nucleophilic pyrazolide anion. This anion then undergoes an SN2 reaction with an alkyl halide, in this case, propyl bromide. The choice of a non-nucleophilic base like sodium hydride or potassium carbonate is crucial to prevent side reactions. The reaction regioselectivity (alkylation at N1 vs. N2) can be influenced by the reaction conditions and the nature of the substituent at C4. For 4-nitropyrazole, alkylation predominantly occurs at the N1 position.[6]

-

Procedure:

-

To a stirred solution of 4-nitropyrazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-propyl-4-nitropyrazole.

-

Step 2: Reduction of 1-Propyl-4-nitropyrazole to 1-Propyl-1H-pyrazol-4-amine

-

Rationale: The nitro group is a versatile functional group that can be readily reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, with hydrogen gas as the reducing agent.[2][5] This method is generally preferred over metal/acid reductions (e.g., Sn/HCl) as it often results in cleaner products and simpler workup procedures.

-

Procedure:

-

Dissolve 1-propyl-4-nitropyrazole (1 equivalent) in a protic solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-propyl-1H-pyrazol-4-amine.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: The free amine is often a basic oil or a low-melting solid. Conversion to its hydrochloride salt enhances its stability, crystallinity, and ease of handling. This is typically achieved by treating a solution of the free amine with a solution of hydrogen chloride in an organic solvent.

-

Procedure:

-

Dissolve the crude 1-propyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Section 3: Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of similar pyrazole structures.[7][8]

Table 3: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | C5-H |

| ~7.2 | s | 1H | C3-H |

| ~4.0 | t | 2H | N-CH₂-CH₂-CH₃ |

| ~1.8 | sextet | 2H | N-CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | N-CH₂-CH₂-CH₃ |

| Broad signal | br s | 3H | -NH₃⁺ |

Table 4: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C5 |

| ~125 | C3 |

| ~115 | C4 |

| ~50 | N-CH₂ |

| ~23 | -CH₂- |

| ~11 | -CH₃ |

Table 5: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine salt) |

| 2960-2850 | Medium-Strong | C-H stretching (propyl group) |

| ~1620 | Medium | N-H bending |

| ~1550 | Medium | C=C, C=N stretching (pyrazole ring) |

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the parent ion would be observed as the free amine [M+H]⁺ at m/z 126.11. The fragmentation pattern would likely involve the loss of the propyl group and other characteristic cleavages of the pyrazole ring. A common fragmentation for primary amines is the alpha-cleavage, which in this case would lead to a fragment resulting from the loss of an ethyl radical from the propyl chain.[3][9]

Section 4: Applications in Drug Discovery and Development

The 4-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological targets, particularly protein kinases.[1][10]

Role as a Kinase Inhibitor Scaffold

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The 4-aminopyrazole core can act as a bioisostere for other heterocyclic systems and can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The N1-propyl group can be directed towards a hydrophobic pocket within the active site, potentially enhancing binding affinity and selectivity. The C4-amino group serves as a key attachment point for further chemical modifications to explore structure-activity relationships (SAR).[11][12]

Figure 3: Interaction model of the 1-propyl-1H-pyrazol-4-amine scaffold within a kinase active site.

Potential Therapeutic Areas

Derivatives of 1-alkyl-4-aminopyrazoles have been investigated as inhibitors of various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibitors are being developed as anti-cancer agents.[13]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with an increased risk of Parkinson's disease, making it a significant target for therapeutic intervention.[2]

-

Other Kinase Families: The versatility of the aminopyrazole scaffold allows for its adaptation to target a wide range of other kinases involved in oncology, inflammation, and neurodegenerative disorders.[10]

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][14]

-

Storage: Store in a tightly closed container in a dry and cool place.[14]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven utility of the 4-aminopyrazole scaffold, makes it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, expected spectroscopic data, and a rationale for its application in modern drug development programs. It is intended to serve as a practical resource for researchers aiming to leverage the potential of this versatile molecule.

References

- Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.

- Han, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3328.

- Fichez, J., Busca, P., & Prestat, G. (2018).

-

ResearchGate. (2009). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Retrieved January 19, 2026, from [Link]

-

Angene Chemical. (2026). Safety Data Sheet. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved January 19, 2026, from [Link]

-

MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved January 19, 2026, from [Link]

-

MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved January 19, 2026, from [Link]

-

PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). 4-nitropyrazoles.

-

ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-propyl-1H-pyrazol-4-amine hydrochloride

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on 1-propyl-1H-pyrazol-4-amine hydrochloride. It will cover the fundamental physicochemical properties, synthesis, potential applications, and safety considerations of this compound, with a focus on its relevance in modern chemical research and drug discovery.

Core Molecular Attributes

This compound is a pyrazole derivative with significant potential as a building block in medicinal chemistry and materials science. A precise understanding of its molecular characteristics is paramount for its effective application.

Molecular Weight and Formula

The molecular weight of this compound is 161.63 g/mol .[1][2] This value is derived from its empirical formula, C6H12ClN3.[1][2] The structure consists of a pyrazole ring substituted with a propyl group at the N1 position and an amine group at the C4 position, which is protonated to form the hydrochloride salt.

| Property | Value | Source(s) |

| Molecular Weight | 161.63 g/mol | [1][2] |

| Molecular Formula | C6H12ClN3 | [1][2] |

| CAS Number | 1390654-83-7 | [2] |

| Physical Form | Solid | [3] |

Structural Elucidation

The structural framework of this compound is key to its chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. While the specific synthesis of this compound is not detailed in the provided search results, a general approach can be inferred from established pyrazole synthesis methodologies.

General Synthetic Approach

A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. For N-substituted pyrazoles, a substituted hydrazine is used.

Caption: Generalized workflow for the synthesis of substituted pyrazoles.

Further functional group manipulations would be necessary to introduce the 4-amino group, followed by salt formation with hydrochloric acid.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Applications in Research and Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6]

Role as a Building Block

This compound serves as a versatile building block for the synthesis of more complex molecules. The primary amine provides a reactive handle for a variety of chemical transformations, such as amide bond formation, sulfonylation, and reductive amination. The pyrazole core itself can engage in various biological interactions.

Potential Therapeutic Areas

Given the broad bioactivity of pyrazole derivatives, this compound could be a valuable starting point for the development of novel therapeutics in areas such as:

-

Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate a pyrazole core.[5]

-

Inflammation: The pyrazole moiety is found in several nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

-

Infectious Diseases: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[5][6]

The pyrazole fragment can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties like solubility and metabolic stability.[7]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not available in the search results, general precautions for similar amine hydrochlorides and pyrazole derivatives should be followed.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[8]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

First Aid Measures

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

In case of skin contact: Wash with plenty of soap and water.[8]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[8][9]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards.[8]

In all cases of exposure, it is advisable to consult a physician.[9]

Conclusion

This compound, with a molecular weight of 161.63 g/mol , is a valuable chemical entity for researchers and drug development professionals. Its pyrazole core, combined with a reactive primary amine, makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, will enable its effective use in advancing scientific discovery.

References

-

Safety Data Sheet. Angene Chemical. [Link]

-

1H-pyrazol-4-amine. PubChem. [Link]

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

Sources

- 1. 1-Propyl-1H-pyrazol-4-amine | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Propylpyrazol-4-aMine HCl | 1390654-83-7 [amp.chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

Navigating the Solubility Landscape of 1-Propyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Drug Discovery

In the intricate journey of drug development, the physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy. This guide provides an in-depth exploration of the solubility of a promising heterocyclic amine, 1-propyl-1H-pyrazol-4-amine hydrochloride, in organic solvents. As researchers and scientists, a comprehensive understanding of its solubility profile is not merely academic; it is a prerequisite for advancing this potential therapeutic agent from the laboratory to the clinic. This document is structured to provide not just data, but a methodological framework for assessing and understanding the solubility of this and similar molecules, grounded in the principles of physical organic chemistry and pharmaceutical science.

Physicochemical Profile of this compound

A thorough analysis of a compound's solubility begins with a clear understanding of its molecular structure and inherent properties. This compound is a salt, which immediately informs our expectations of its behavior in various media.

-

Molecular Formula: C₆H₁₂ClN₃[1]

-

Molecular Weight: 161.63 g/mol [1]

-

Chemical Structure:

-

Predicted Physicochemical Properties:

-

logP (Octanol-Water Partition Coefficient): The logP of the free base is a measure of its lipophilicity. For 1-propyl-1H-pyrazol-4-amine, the propyl group adds a degree of lipophilicity, while the amino and pyrazole groups contribute to its polarity. The predicted logP of the free base is likely to be moderately positive. The hydrochloride salt form, however, will have a significantly lower logD (distribution coefficient) at physiological pH, indicating greater hydrophilicity.

These properties suggest a molecule with a nuanced solubility profile. The presence of the hydrochloride salt makes it more polar than its free base, favoring solubility in polar solvents. However, the N-propyl group and the pyrazole ring introduce nonpolar character, which may confer solubility in certain organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. For a salt like this compound, the dissolution process in an organic solvent is governed by a complex interplay of intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them capable of hydrogen bonding. The protonated amine and the chloride ion of our target compound can interact favorably with these solvents through ion-dipole interactions and hydrogen bonding. Therefore, good solubility is generally expected in polar protic solvents. Most aliphatic amines exhibit some solubility in water, which decreases as the number of carbon atoms increases.[2] Aliphatic amines are also notably soluble in polar organic solvents.[2]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents possess significant dipole moments but lack O-H or N-H bonds. They can effectively solvate the cation (the protonated pyrazole) through dipole-dipole interactions. However, their ability to solvate the chloride anion is less pronounced compared to protic solvents. Nevertheless, for many organic salts, these solvents are excellent choices. Pyrazole and its derivatives generally show good solubility in solvents like acetone, acetonitrile, and dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and are incapable of strong interactions with ionic species. The energy required to break the crystal lattice of the salt is not compensated by favorable solute-solvent interactions. Consequently, the solubility of this compound is expected to be very low in nonpolar solvents.

The following diagram illustrates the key interactions influencing solubility:

Sources

1-propyl-1H-pyrazol-4-amine hydrochloride stability and storage conditions

An In-depth Technical Guide Topic: 1-propyl-1H-pyrazol-4-amine hydrochloride: A Guide to Chemical Stability and Storage Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic amine building block with significant potential in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its chemical stability is paramount for ensuring the integrity, safety, and efficacy of downstream applications. This technical guide provides a comprehensive overview of the stability profile of this compound. It delves into the rationale behind its formulation as a hydrochloride salt, explores potential degradation pathways, outlines rigorous protocols for stability assessment based on ICH guidelines, and establishes best practices for its storage and handling.

Introduction: The Significance of the Pyrazole Scaffold and Salt Formulation

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved drugs noted for their anti-inflammatory, anti-cancer, and anti-microbial properties.[1] The stability of these molecules is a critical quality attribute. 1-propyl-1H-pyrazol-4-amine, as a primary amine, is susceptible to oxidative and other degradative processes. The conversion of this basic amine to its hydrochloride salt is a deliberate and common strategy in pharmaceutical development to enhance the molecule's overall properties.[2][3]

The primary advantages of using the hydrochloride salt form include:

-

Enhanced Chemical Stability : The protonation of the primary amine group to form an ammonium salt significantly reduces its nucleophilicity and susceptibility to oxidative degradation.[4] This is crucial for maintaining the drug's integrity during long-term storage.[4]

-

Improved Physicochemical Properties : Hydrochloride salts are typically crystalline solids with higher melting points and lower hygroscopicity compared to their free base counterparts, which may be oils or less stable solids.[2][5] This crystalline nature improves handling, flowability, and processability during manufacturing.[5]

-

Increased Aqueous Solubility : The ionic nature of the salt form generally improves water solubility, which can lead to better dissolution in gastrointestinal fluids and, consequently, enhanced bioavailability for oral dosage forms.[3][4]

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before assessing its stability.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 4-Amino-1-propyl-1H-pyrazole Hydrochloride | [6] |

| Molecular Formula | C₆H₁₂ClN₃ | |

| Molecular Weight | 161.63 g/mol | |

| Appearance | Solid | |

| InChI Key | HEKOSZRTFFCROP-UHFFFAOYSA-N |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, humidity, pH, light, and the presence of oxidizing agents. The pyrazole ring itself is generally stable against oxidation due to its aromatic character, but the overall molecule is susceptible to degradation.[1]

Susceptibility to Degradation

-

Hydrolytic Degradation : While the hydrochloride salt is generally stable, exposure to highly basic conditions can neutralize the salt, liberating the more reactive free base. The free amine is more prone to degradation. Therefore, the compound is expected to be most stable at an acidic to near-neutral pH.

-

Oxidative Degradation : This is a primary concern for many amine-containing compounds. The free amine can be oxidized, potentially leading to the formation of nitroso or nitro derivatives, or colored degradation products. Common oxidizing agents like peroxides, which may be present as impurities in excipients, can initiate this process.[7] The hydrochloride salt form mitigates this risk by protecting the amine group.[4]

-

Thermal Degradation : As a solid, the compound is expected to have reasonable thermal stability. However, elevated temperatures can accelerate solid-state reactions, especially in the presence of moisture or reactive impurities. Stress testing at elevated temperatures is necessary to determine the degradation kinetics.[8]

-

Photodegradation : Aromatic and heterocyclic compounds can be susceptible to photodegradation. Exposure to UV or visible light may provide the energy to initiate free-radical chain reactions or other photochemical transformations. ICH Q1B guidelines provide a framework for systematic photostability testing.[8]

Plausible Degradation Pathway

Based on the chemical functionalities present, a primary degradation pathway under oxidative stress would likely involve the 4-amino group. The following diagram illustrates a hypothetical oxidative degradation pathway.

Caption: Hypothetical oxidative degradation pathway for the free base.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and shelf-life of this compound.[9] The following conditions are based on best practices for amine hydrochloride APIs.[10]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. | Minimizes the rate of potential solid-state degradation reactions. |

| Humidity | Store in a tightly sealed container with a desiccant.[2] | The compound may be hygroscopic; moisture can accelerate hydrolytic and other degradation pathways.[11] |

| Light | Protect from light. Store in an amber vial or opaque container. | Prevents potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage. | Displaces atmospheric oxygen, preventing oxidative degradation. |

| Incompatibilities | Keep away from strong bases and strong oxidizing agents.[12] | Strong bases will convert the salt to the less stable free base. Oxidizing agents can directly degrade the molecule. |

Protocols for Stability Assessment

To rigorously define the stability profile and establish a re-test period or shelf life, a combination of forced degradation (stress testing) and long-term stability studies must be performed.[7] These studies are essential for developing stability-indicating analytical methods.[13]

Experimental Workflow for Stability Testing

The overall workflow involves subjecting the API to stress conditions, followed by analysis using a validated stability-indicating method, typically HPLC with UV and Mass Spectrometric detection.[14]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. pharmainfonepal.com [pharmainfonepal.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Propylpyrazol-4-aMine HCl | 1390654-83-7 [amp.chemicalbook.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. usp.org [usp.org]

- 14. biomedres.us [biomedres.us]

A Technical Guide to the Spectroscopic Characterization of 1-Propyl-1H-pyrazol-4-amine Hydrochloride

Abstract

Introduction

Substituted pyrazoles are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1] The compound 1-propyl-1H-pyrazol-4-amine hydrochloride is a valuable synthetic intermediate, featuring a functionalized pyrazole core. Its structure combines an N-propyl group, which can influence lipophilicity and metabolic stability, and a 4-amino group, a common site for further chemical modification. The hydrochloride salt form is often employed to enhance solubility and stability.

Accurate and unambiguous structural confirmation is a critical prerequisite for any downstream application in drug discovery and development. Spectroscopic techniques are the primary tools for achieving this, providing a detailed "fingerprint" of the molecule's atomic and electronic structure. This guide will systematically explore the application of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Design

The choice of solvent is a critical first step in NMR analysis. For amine hydrochloride salts, which can have limited solubility in common non-polar NMR solvents like chloroform-d (CDCl₃), a more polar, aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is often the optimal choice.[2] DMSO-d₆ effectively solubilizes the salt and, importantly, its deuterium atoms do not readily exchange with the amine protons, allowing for their observation in the ¹H NMR spectrum.[2] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons, the propyl group protons, and the amine protons. The protonation of the amino group to form the hydrochloride salt will significantly influence the chemical shifts of nearby protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Singlet | 1H | H-5 (pyrazole) | Protons on aza-aromatic rings are deshielded. |

| ~7.5 - 8.0 | Singlet | 1H | H-3 (pyrazole) | Similar to H-5, but may be slightly different due to the influence of the N-propyl group. |

| ~4.0 - 4.2 | Triplet | 2H | N-CH₂ -CH₂-CH₃ | Protons adjacent to the nitrogen atom are deshielded. |

| ~3.0 - 3.5 | Broad Singlet | 3H | -NH₃ ⁺ | Protons on a positively charged nitrogen are significantly deshielded and often appear as a broad signal due to exchange and quadrupolar effects. |

| ~1.7 - 1.9 | Sextet | 2H | N-CH₂-CH₂ -CH₃ | Methylene group protons coupled to both adjacent methylene and methyl groups. |

| ~0.8 - 1.0 | Triplet | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135 - 140 | C-5 (pyrazole) | Aromatic carbon adjacent to a nitrogen atom. |

| ~125 - 130 | C-3 (pyrazole) | Aromatic carbon adjacent to a nitrogen atom. |

| ~110 - 115 | C-4 (pyrazole) | Aromatic carbon bearing the amino group. |

| ~50 - 55 | N -CH₂-CH₂-CH₃ | Carbon directly attached to the nitrogen is deshielded. |

| ~22 - 25 | N-CH₂-C H₂-CH₃ | Aliphatic methylene carbon. |

| ~10 - 12 | N-CH₂-CH₂-C H₃ | Aliphatic methyl carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube. Add a small amount of TMS as an internal standard.

-

Instrumentation: Utilize a Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Data Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45° pulse angle.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a 45° pulse angle.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct if necessary. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on the predicted values and coupling patterns.

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Rationale for Experimental Design

Electrospray ionization (ESI) is the preferred ionization method for polar molecules like this compound.[3] ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for the clear determination of the molecular weight of the free base.[4] The analysis would be performed in positive ion mode to detect the protonated species.

Predicted Mass Spectrum

The molecular formula of the free base (1-propyl-1H-pyrazol-4-amine) is C₆H₁₁N₃, with a monoisotopic mass of 125.0953 Da. In the ESI mass spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Predicted m/z | Ion Formula |

| 126.1031 | [C₆H₁₂N₃]⁺ |

Fragmentation of the pyrazole ring can occur, although it is less common with ESI unless induced by collision-induced dissociation (tandem MS). Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN.[5] The propyl group may also fragment.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. If tandem MS is performed, analyze the fragmentation pattern to further confirm the structure.

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometry analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Rationale for Experimental Design

For a solid sample like this compound, a common and effective method for IR analysis is the potassium bromide (KBr) pellet technique.[6] KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and serves as a solid matrix for the sample.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[6]

Predicted Infrared Spectrum

The IR spectrum will show characteristic absorption bands for the amine hydrochloride, the aromatic pyrazole ring, and the aliphatic propyl group.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3200 - 2800 | Strong, Broad | N-H stretch | R-NH₃⁺ |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H (pyrazole) |

| ~2960 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H (propyl group) |

| ~1620 - 1580 | Medium | N-H bend | R-NH₃⁺ |

| ~1600 - 1450 | Medium-Weak | C=C and C=N stretch | Pyrazole ring |

| ~1465 | Medium | C-H bend | CH₂ scissoring |

| ~1380 | Medium | C-H bend | CH₃ symmetric deformation |

| ~1250 - 1020 | Medium | C-N stretch | Aromatic and Aliphatic C-N |

The broad and strong absorption in the 3200-2800 cm⁻¹ range due to the N-H stretching of the ammonium salt is a key diagnostic feature.[8]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with about 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on the predicted values.

IR Spectroscopy Workflow Diagram

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 1-propyl-1H-pyrazol-4-amine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-propyl-1H-pyrazol-4-amine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of bioactive molecules. The 4-amino pyrazole moiety, in particular, serves as a versatile pharmacophore, enabling the synthesis of compounds that target a wide array of biological pathways implicated in diseases such as cancer and inflammatory disorders. This compound is a valuable derivative in this class, offering a handle for further chemical modification and exploration of structure-activity relationships (SAR).

Physicochemical Properties and Commercial Availability

This compound is a solid, water-soluble compound.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClN₃ | [2] |

| Molecular Weight | 161.63 g/mol | [2] |

| Form | Solid | [2] |

| CAS Number | 1185103-69-8 (dihydrochloride) | [3] |

| MDL Number | MFCD22666476 | [4] |

Commercial Suppliers:

A variety of chemical suppliers offer this compound and its derivatives. Researchers are advised to request certificates of analysis (CoA) to ensure purity and proper characterization.

| Supplier | Website | Notes |

| Sigma-Aldrich | Offers the hydrochloride salt.[2] | |

| BLD Pharm | Provides the dihydrochloride salt with analytical data upon request.[3] | |

| Matrix Scientific | Lists related derivatives such as [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride.[5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a reliable two-step process starting from the commercially available 4-nitropyrazole. This method involves an N-alkylation followed by a reduction of the nitro group and subsequent salt formation.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of 1-Propyl-4-nitropyrazole

This step utilizes a Mitsunobu reaction for the N-alkylation of 4-nitropyrazole with 1-propanol.

-

To a solution of 4-nitropyrazole (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add 1-propanol (1.2 eq.).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-propyl-4-nitropyrazole.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group followed by the formation of the hydrochloride salt.

-

Dissolve 1-propyl-4-nitropyrazole (1.0 eq.) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-propyl-1H-pyrazol-4-amine.

-

Dissolve the crude amine in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[6][7][8]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted 4-aminopyrazoles are crucial intermediates in the synthesis of a variety of kinase inhibitors.[9] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. The 4-amino group of the pyrazole serves as a key attachment point for building more complex molecules that can bind to the ATP-binding site of kinases.

Targeted Kinase Families:

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is critical for immune responses.[10][11] Inhibitors of JAKs are used to treat autoimmune diseases and myeloproliferative neoplasms. 4-amino-(1H)-pyrazole derivatives have shown potent inhibitory activity against JAK1, JAK2, and JAK3.[12][13]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.[4] Pyrazole-based compounds have been developed as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[14][15][16]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key mediator of inflammation and necroptosis, a form of programmed cell death.[17][18] Inhibition of RIPK1 is a promising therapeutic approach for inflammatory diseases. 1H-pyrazol-3-amine derivatives have been identified as novel and selective RIPK1 inhibitors.[19]

Illustrative Signaling Pathways:

JAK-STAT Signaling Pathway

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

CDK Signaling Pathway and Cell Cycle Control

Caption: Inhibition of RIPK1-mediated inflammation by a pyrazole derivative.

Representative Experimental Protocol: Synthesis of a Pyrazole-Based Kinase Inhibitor

This protocol describes a general method for the synthesis of a pyrimidine-pyrazole kinase inhibitor using this compound as a key intermediate.

-

Neutralization of the Hydrochloride Salt: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to use in the next step.

-

Nucleophilic Aromatic Substitution: To a solution of the free 1-propyl-1H-pyrazol-4-amine (1.0 eq.) in a solvent like isopropanol, add a substituted 2-chloropyrimidine (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyrazole-pyrimidine kinase inhibitor.

Characterization and Quality Control